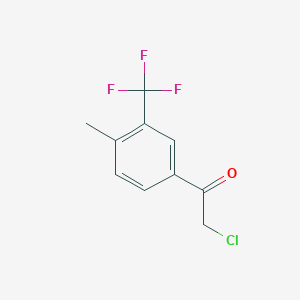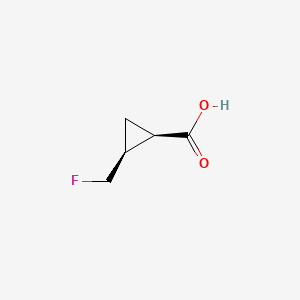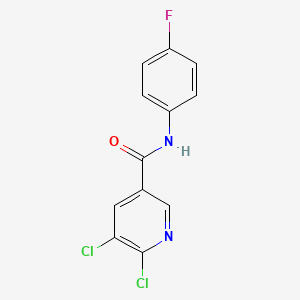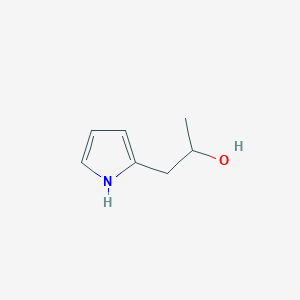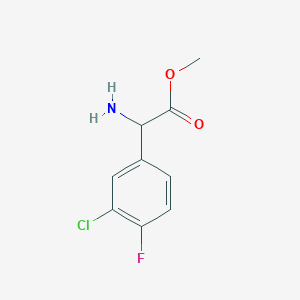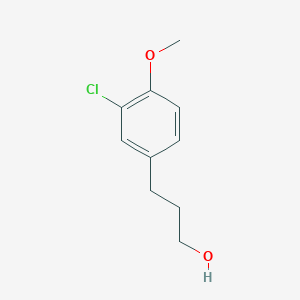
3-(3-Chloro-4-methoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)propan-1-ol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3-chloro-4-methoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 3-(3-Chloro-4-methoxyphenyl)propanal or 3-(3-Chloro-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3-Chloro-4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine: Due to its structural similarity to certain bioactive molecules, this compound is explored for its potential therapeutic applications. It may serve as a starting point for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
3-(3-Chloro-4-methoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)propan-1-ol: This compound lacks the chlorine atom on the phenyl ring, which may result in different chemical and biological properties.
3-(3-Chloro-4-methoxyphenyl)propan-1-one: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.
3-(3-Chloro-4-methoxyphenyl)propanoic acid:
The presence of the chlorine atom and the methoxy group in this compound makes it unique and imparts specific properties that can be exploited in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
Clave InChI |
GXENENMAHSGQFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


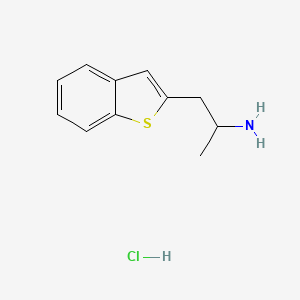

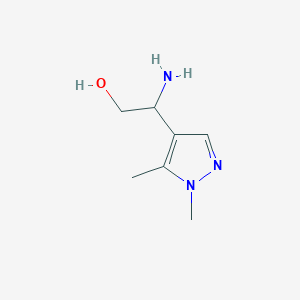
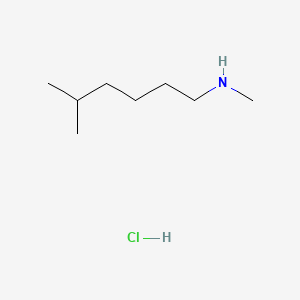
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
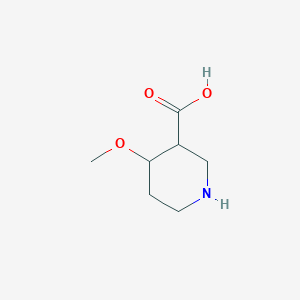
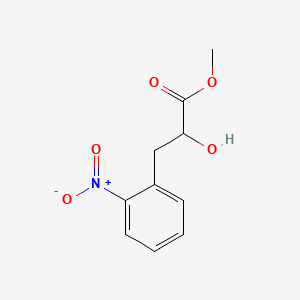
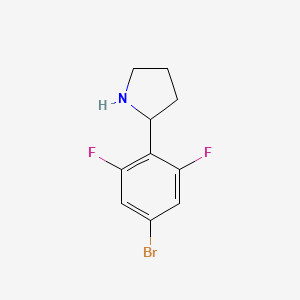
![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
